Bromure de bis(triphénylphosphonium) (1,4-phénylènebis(méthylène))

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

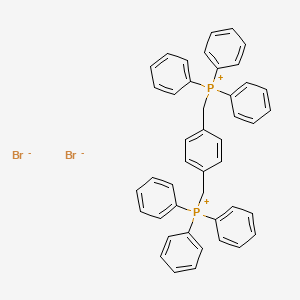

(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide is a useful research compound. Its molecular formula is C44H38BrP2+ and its molecular weight is 708.6 g/mol. The purity is usually 95%.

The exact mass of the compound (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Des investigations préliminaires ont indiqué que des composés apparentés au bromure de p-xylylènebis(triphénylphosphonium) présentent des activités contre certaines souches de bactéries et de champignons, notamment Candida albicans .

Intermédiaire pharmaceutique

Ce composé est utilisé comme intermédiaire dans les procédés de fabrication pharmaceutique .

Propriétés structurales à l'état solide

La recherche a exploré l'organisation du bromure de p-xylylènebis(triphénylphosphonium) à l'état solide, examinant son comportement dans diverses conditions, valeurs de pH et en présence de différentes unités de construction potentielles .

Composés de coordination

Le composé a des applications potentielles dans la création de composés de coordination ayant diverses utilisations telles que les matériaux magnétiques, la luminescence, la catalyse, l'adsorption des gaz et la séparation .

Propriétés

Numéro CAS |

40817-03-6 |

|---|---|

Formule moléculaire |

C44H38BrP2+ |

Poids moléculaire |

708.6 g/mol |

Nom IUPAC |

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;bromide |

InChI |

InChI=1S/C44H38P2.BrH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;/h1-34H,35-36H2;1H/q+2;/p-1 |

Clé InChI |

IDIWIMNOYFPJNJ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |

SMILES canonique |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |

Key on ui other cas no. |

40817-03-6 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide utilized in polymer synthesis?

A1: (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide serves as a crucial reagent in Wittig reactions, specifically for creating polymers with alternating aromatic and vinylene units. [] This compound reacts with dialdehydes, like thiophene-2,5-dicarbaldehyde or benzo[c]thiophene-1,3-dicarbaldehyde, to form polymers like poly(2,5-thiophenediylvinylene)s or poly(1,3-benzo[c]thiophenediylvinylene-alt-2,5-bis(dodecyloxy)-1,4-phenylenevinylene)s. [] These polymers are of significant interest due to their potential applications in organic electronics and photonics.

Q2: What is the impact of incorporating fluorine atoms into distyrylbenzene chromophores synthesized using (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide derivatives?

A2: While (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide itself isn't directly used in the synthesis of fluorinated distyrylbenzene chromophores, related derivatives like p-xylylenebis(triphenylphosphonium bromide) play a key role. [] Research demonstrates that incorporating fluorine atoms into distyrylbenzene structures significantly influences their molecular properties and how they arrange themselves in solid form. [] This control over molecular arrangement and properties is crucial for optimizing the performance of these materials in various applications, including organic electronics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.